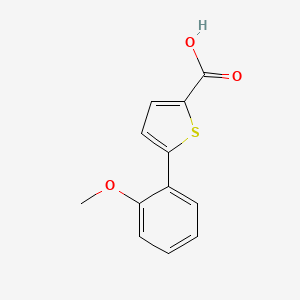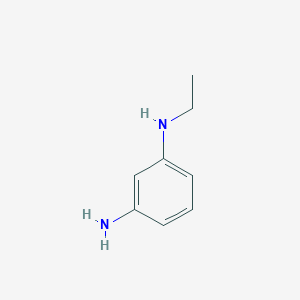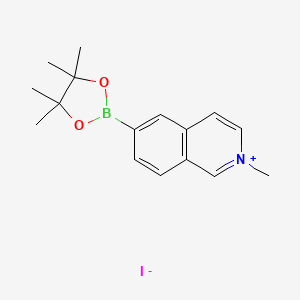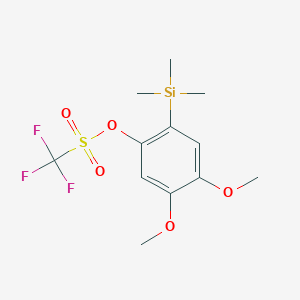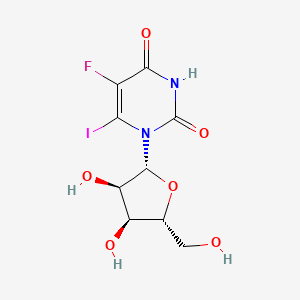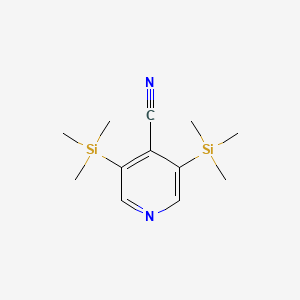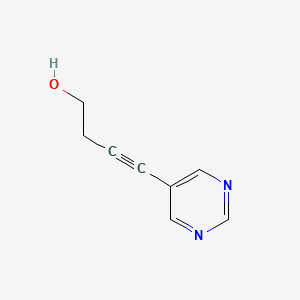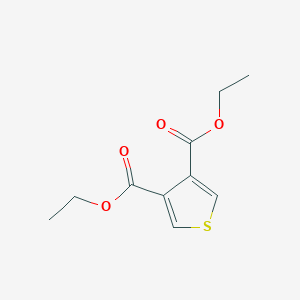
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate is an organic compound that belongs to the class of benzofurans It is characterized by the presence of an isocyanate functional group attached to a benzofuran ring system
Wirkmechanismus
Target of Action
It’s worth noting that benzofuran derivatives have been found to have a wide range of biological and pharmacological activities .
Mode of Action
It’s known that carbamates, which are chemically similar to amides, are more reactive . They can form polymers such as polyurethane resins .
Biochemical Pathways
Benzofurans have drawn considerable attention in the field of pharmaceutical chemistry due to their wide range of biological and pharmacological activities .
Result of Action
It’s known that benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
It’s known that the compound may cause skin and respiratory irritation .
Biochemische Analyse
Biochemical Properties
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme critical for neurotransmission . This inhibition occurs through the formation of a covalent bond between the isocyanate group and the active site of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while high doses can lead to toxicity and adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies . Threshold effects have also been observed, where a specific dosage is required to achieve the desired therapeutic effect .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate typically involves the reaction of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction conditions usually include low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Solvents: Dichloromethane, toluene, and other non-polar solvents are commonly used.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of polymers and resins with specific properties.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Biological Studies: Studied for its interactions with biological molecules and potential biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: A precursor in the synthesis of the isocyanate compound.
2,2-Dimethyl-2,3-dihydrobenzofuran: A related compound with similar structural features but lacking the isocyanate group.
Uniqueness
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate is unique due to the presence of the isocyanate functional group, which imparts distinct reactivity and potential applications compared to its analogs. The isocyanate group allows for the formation of a wide range of derivatives through reactions with nucleophiles, making it a versatile compound in organic synthesis and materials science.
Eigenschaften
IUPAC Name |
7-isocyanato-2,2-dimethyl-3H-1-benzofuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2)6-8-4-3-5-9(12-7-13)10(8)14-11/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJCJMYVKXVWIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)N=C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594474 |
Source


|
| Record name | 7-Isocyanato-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87254-55-5 |
Source


|
| Record name | 7-Isocyanato-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)
